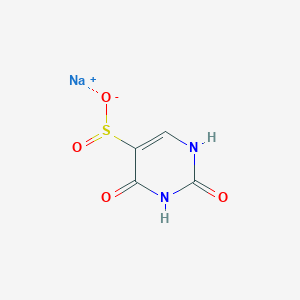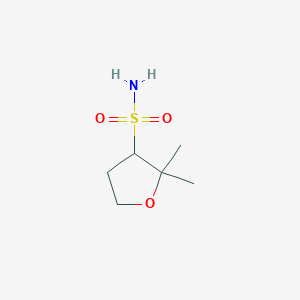
7-Fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a fluorine atom at the 7th position and a pyridin-3-yl group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 7-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
7-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as topoisomerase II. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the ATPase domain of topoisomerase II, preventing its normal function .
Comparison with Similar Compounds
Similar compounds to 7-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid include:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and use in the synthesis of ciprofloxacin.
Amino- and fluoro-substituted quinoline-4-carboxylic acids: These compounds exhibit varying degrees of cytotoxic activity and are studied for their potential as anticancer agents.
The uniqueness of 7-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C15H9FN2O2 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
7-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O2/c16-10-3-4-11-12(15(19)20)7-13(18-14(11)6-10)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
InChI Key |
KOWBJBLZSYJRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


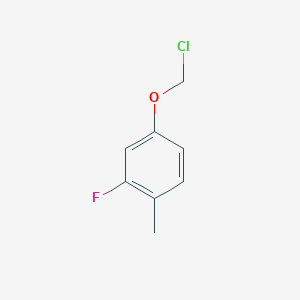
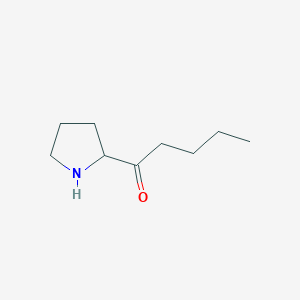
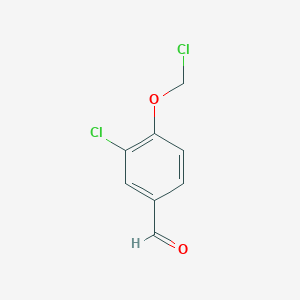

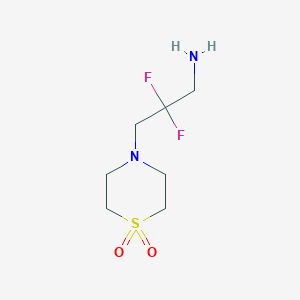
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
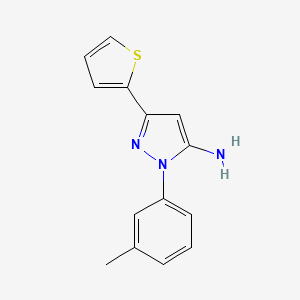
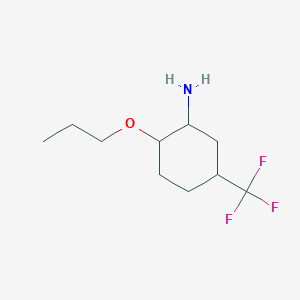
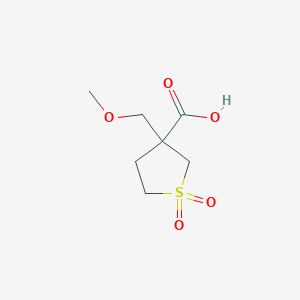
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

